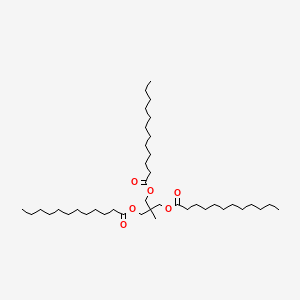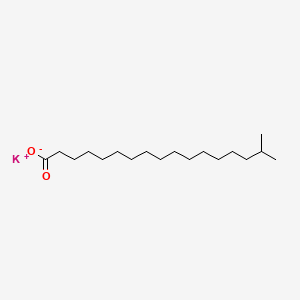![molecular formula C13H11NO4 B13763607 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one CAS No. 59442-99-8](/img/structure/B13763607.png)
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is an organic compound with the chemical formula C13H11NO4. It is a yellow crystalline solid, soluble in alcohol and ester solvents. This compound is known for its unique structure, which includes a furoquinoline core with methoxy groups at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one can be synthesized through various methods. One common method involves the hydroxymethylation and methoxylation of a quinoline derivative. The reaction conditions typically include the use of strong bases and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the original compound, often with hydroxyl groups replacing the methoxy groups.
Substitution: The major products are substituted quinoline derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
- 4-Methoxyfuro[2,3-b]quinolin-7-ol
- 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
Uniqueness
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is unique due to its specific substitution pattern on the furoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
59442-99-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4,6-dimethoxyfuro[2,3-b]quinolin-7-ol |
InChI |
InChI=1S/C13H11NO4/c1-16-11-5-8-9(6-10(11)15)14-13-7(3-4-18-13)12(8)17-2/h3-6,15H,1-2H3 |
InChI Key |
UEDHWVHQNDCRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



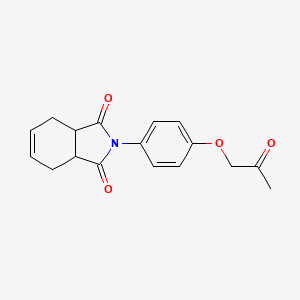

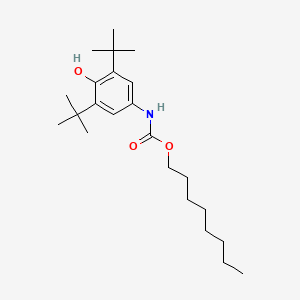
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
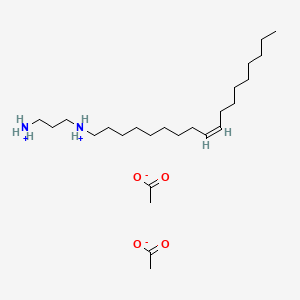

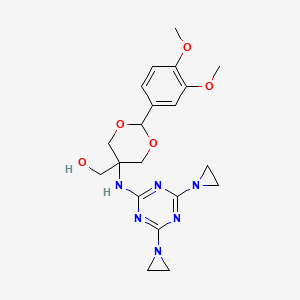

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

